1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

描述

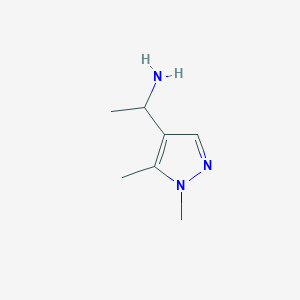

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 5, and an ethanamine group at position 4.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate ethanamine derivative. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with an ethanamine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

科学研究应用

Chemistry

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine serves as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as alkylation, oxidation, and substitution, facilitating the development of new materials and compounds.

| Reaction Type | Description |

|---|---|

| Alkylation | Reacts with alkyl halides to form substituted pyrazoles. |

| Oxidation | Can be oxidized to form N-oxides or other derivatives. |

| Substitution | Participates in electrophilic aromatic substitution reactions. |

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. Studies have shown its ability to interact with neurotransmitter systems, particularly affecting acetylcholine release at cholinergic synapses, which is vital for neural communication.

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of certain bacteria and fungi. |

| Anti-inflammatory | Reduces inflammation in various models. |

| Neurotransmission | Modulates acetylcholine release, influencing neural signaling. |

Medicine

In the field of medicine, ongoing research explores the compound's potential as a pharmaceutical intermediate in drug development. Its interactions with biological targets suggest it could play a role in developing treatments for neurological disorders or inflammatory diseases.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced neuronal apoptosis and improved cognitive function in animal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a catalyst in various processes. Its ability to facilitate reactions makes it valuable in manufacturing settings where efficiency and specificity are crucial.

作用机制

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Similar Compounds

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine: This compound has an additional methyl group at position 3 of the pyrazole ring.

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: This compound has an ethyl group at position 1 instead of a methyl group.

Uniqueness

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethanamine group at position 4 provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

生物活性

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with two methyl groups at the 1 and 5 positions and an ethanamine side chain, which contributes to its reactivity and biological activity.

Key Structural Features:

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

- Ethanamine Side Chain: Enhances solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde, followed by reductive amination. This method allows for the efficient production of the compound for further biological evaluation.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies suggest that it may inhibit bacterial growth through mechanisms that remain to be fully elucidated.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to:

- Inhibit cancer cell proliferation in vitro.

- Induce apoptosis in cancer cells.

- Affect key signaling pathways such as mTORC1, which is crucial in cancer metabolism and growth .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanism of action under study. |

| Anticancer | Inhibits proliferation and induces apoptosis; affects mTORC1 signaling pathway. |

| Anti-inflammatory | Potential to reduce inflammation based on structural analogs. |

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of various pyrazole derivatives on breast cancer cell lines (MDA-MB-231), this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like paclitaxel. The half-maximal inhibitory concentration (IC50) values indicated a promising therapeutic index for further development .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a marked reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.

The precise mechanisms underlying the biological activities of this compound are still being explored. However, its ability to modulate critical cellular pathways suggests that it may interact with specific protein targets involved in cell growth and survival.

Proposed Mechanisms:

- Inhibition of mTORC1 Pathway: Linked to reduced cancer cell proliferation.

- Induction of Autophagy: Enhanced autophagic processes may contribute to its anticancer effects.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1,5-dimethyl-1H-pyrazole derivatives with reagents like chloroacetyl chloride in dichloromethane (DCM) or similar solvents, using triethylamine as a base to deprotonate intermediates . Purification often involves recrystallization or chromatography (e.g., silica gel column) to isolate the amine product. For example, analogous pyrazole derivatives are synthesized under reflux conditions (40–60°C) with yields optimized by controlling stoichiometry and reaction time .

Q. How is the compound characterized structurally and spectroscopically?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons in the pyrazole and ethanamine moieties. For instance, the methyl groups on the pyrazole ring appear as singlets (~2.1–2.5 ppm), while the ethanamine protons show splitting patterns consistent with adjacent NH₂ groups .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 139.11 for C₇H₁₃N₃) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring) validate functional groups .

Q. What solvents and bases are optimal for its synthesis?

- Methodology : Polar aprotic solvents like DCM or DMF are preferred for solubility and reaction efficiency. Triethylamine or K₂CO₃ are commonly used bases to neutralize HCl byproducts. For example, DMF enhances reaction rates in nucleophilic substitutions due to its high polarity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For pyrazole derivatives, SCXRD often reveals planar pyrazole rings (C-N bond lengths ~1.34 Å) and tetrahedral geometry at the ethanamine nitrogen . Challenges like twinning or weak diffraction are addressed using high-resolution data collection (e.g., synchrotron sources) and iterative refinement cycles .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-deficient nature (LUMO ~ -1.5 eV) facilitates electrophilic substitutions .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock. Pyrazole derivatives often bind to hydrophobic pockets via π-π stacking and hydrogen bonding .

Q. How do hydrogen-bonding patterns influence crystallization challenges?

- Methodology : Graph-set analysis (as per Etter’s rules) identifies common motifs like N-H···N or N-H···O interactions. For this compound, intermolecular H-bonds between NH₂ and pyrazole N atoms often form dimeric structures, affecting crystal packing and solubility. Solvent choice (e.g., ethanol vs. DMSO) can modulate these interactions .

属性

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(8)7-4-9-10(3)6(7)2/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAIZVWWRMRVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588683 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936939-85-4 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。